molecular formula C7H9N3O2 B164004 2-(Pyrimidin-2-ylamino)-propionic acid CAS No. 126190-31-6

2-(Pyrimidin-2-ylamino)-propionic acid

Cat. No.: B164004
CAS No.: 126190-31-6
M. Wt: 167.17 g/mol
InChI Key: BAWRRKZCBDUZKE-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-ylamino)-propionic acid is a chemical compound of interest in medicinal chemistry and cancer research, particularly in the development of novel integrin antagonists. Integrins are a family of cell surface receptors that play key roles in physiological processes such as cell survival, signaling, and migration, and their abnormal expression is strongly associated with cancer progression and metastatic dissemination . The β3 integrin subfamily, including αvβ3 and αIIbβ3, has become a compelling anticancer target due to its involvement in tumor growth, angiogenesis, and the formation of metastases . This compound serves as a valuable building block and arginine mimetic in the design and synthesis of new structural classes of ligand-mimetic integrin antagonists . Researchers are exploiting scaffolds like this to create molecules that control the orientation of key pharmacophores, aiming to develop dual αIIbβ3/αvβ3 antagonists. This approach may provide superior anticancer effects by simultaneously targeting multiple mechanisms involved in tumor cell survival and dissemination, offering a potential strategy against tumors characterized by haematogenous metastasis . The pyrimidine moiety is a privileged structure in drug discovery, commonly found in a wide spectrum of biologically active pharmaceutical compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyrimidin-2-ylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-5(6(11)12)10-7-8-3-2-4-9-7/h2-5H,1H3,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWRRKZCBDUZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemodiversity of 2 Pyrimidin 2 Ylamino Propionic Acid and Its Analogues

Classical and Modern Synthetic Routes to 2-(Pyrimidin-2-ylamino)-propionic Acid Systems

Nucleophilic Substitution Approaches

A primary and widely utilized method for the synthesis of this compound and its analogues is the nucleophilic substitution of a suitable leaving group on the pyrimidine (B1678525) ring with an amino acid. nih.gov This approach typically involves the reaction of a 2-halopyrimidine, such as 2-chloropyrimidine, with alanine (B10760859) or its ester derivative. The nitrogen atom of the amino acid acts as the nucleophile, displacing the halide to form the desired C-N bond.

The reaction conditions for this nucleophilic substitution can be modulated to optimize yields and minimize side reactions. The choice of solvent, base, and temperature plays a crucial role in the success of the reaction. For instance, the reaction can be carried out in the presence of a base to deprotonate the amino group of the alanine, thereby increasing its nucleophilicity.

It's noteworthy that the reactivity of the pyrimidine ring can be influenced by the presence of other substituents. Electron-withdrawing groups can activate the ring towards nucleophilic attack, while electron-donating groups can have a deactivating effect. nih.gov In cases of di-substituted pyrimidines, such as dichloropyrimidines, the substitution of the first chlorine atom with an electron-donating alkylamino group can deactivate the second chlorine atom, often requiring more drastic conditions for a second substitution. nih.gov

A series of pyrimidine conjugates have been synthesized through the nucleophilic substitution of chlorine in various chloropyrimidines. nih.gov The structures of these compounds were confirmed using 1H, 19F, and 13C NMR spectral data. nih.gov

Michael Addition Strategies in Pyrimidine-Amino Acid Conjugation

The Michael addition, or conjugate addition, presents another valuable strategy for the formation of pyrimidine-amino acid linkages. This method involves the addition of a nucleophile, in this case, the amino group of an amino acid, to an α,β-unsaturated carbonyl compound. In the context of pyrimidine synthesis, this can be applied by reacting an appropriately activated pyrimidine with an amino acid derivative.

While direct Michael addition to a standard pyrimidine ring is not typical, this strategy can be employed with pyrimidines bearing an electron-withdrawing group that activates a double bond for conjugate addition. For example, a pyrimidine derivative with a vinyl or a related unsaturated substituent could serve as the Michael acceptor.

Our group has developed a methodology that utilizes a Michael addition for the synthesis of pyridopyrimidines. nih.gov Starting from a pyrimidinone, a Michael addition with a 2-aryl substituted methyl acrylate (B77674) affords a 4-oxopyridopyrimidine. nih.gov This demonstrates the utility of Michael additions in building fused pyrimidine systems, a strategy that could be adapted for the synthesis of complex pyrimidine-amino acid conjugates.

Catalyst-Mediated Amination Reactions

Modern synthetic chemistry has seen the rise of catalyst-mediated reactions, which often offer milder conditions, higher efficiency, and greater functional group tolerance compared to classical methods. For the synthesis of this compound systems, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly relevant.

These reactions typically employ a palladium or copper catalyst to facilitate the coupling of an amine (the amino acid) with an aryl or heteroaryl halide (the pyrimidine). The use of specific ligands is often crucial for the success of these transformations, as they modulate the reactivity and stability of the catalytic species.

For example, the synthesis of N-pyrimidyl/pyridyl-2-thiazolamine analogues has been achieved through a palladium-catalyzed amination reaction. jst.go.jp This highlights the potential of such methods for creating C-N bonds between pyrimidines and amino-containing molecules. The synthesis of certain 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones has also been accomplished using palladium catalysts like Pd(OAc)2 and PdCl2 in the presence of phosphine (B1218219) ligands. google.com

Derivatization and Functionalization Strategies of the Core Scaffold

Once the core this compound scaffold is synthesized, its chemical diversity can be expanded through various derivatization and functionalization reactions. These modifications can be targeted at either the propionic acid moiety or the pyrimidine ring, allowing for the fine-tuning of the molecule's physicochemical and biological properties.

Modification of the Propionic Acid Moiety (e.g., esterification, amidation)

The carboxylic acid group of the propionic acid moiety is a versatile handle for a range of chemical transformations.

Esterification: The carboxylic acid can be readily converted to its corresponding ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. Esterification can be used to modify the polarity and solubility of the compound. For instance, the synthesis of ethyl 6-(5-(substituted-carbamoyl)pyrimidin-2-yl)nicotinates has been reported, showcasing the esterification of a carboxylic acid group on a related pyrimidine-containing structure. mdpi.com

Amidation: The carboxylic acid can also be coupled with various amines to form amides. This is a common strategy in medicinal chemistry to introduce new pharmacophoric groups and to modulate the hydrogen bonding potential of the molecule. Amide bond formation is typically achieved using coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or by activating the carboxylic acid as an acid chloride. The synthesis of various pyrimidine-amino acid conjugates has involved the formation of amide bonds. nih.gov

Below is an interactive table summarizing the modification of the propionic acid moiety:

ModificationReagents and ConditionsResulting Functional Group
EsterificationAlcohol, Acid Catalyst (e.g., H2SO4)Ester
AmidationAmine, Coupling Agent (e.g., HATU, DCC)Amide
ReductionReducing Agent (e.g., LiAlH4)Alcohol

Pyrimidine Ring Substitutions and their Synthetic Implications

The introduction of substituents on the pyrimidine ring can be achieved either by starting with a pre-functionalized pyrimidine or by direct functionalization of the this compound scaffold. The nature of the existing groups on the pyrimidine ring will dictate the feasibility and regioselectivity of further substitutions.

For example, the presence of activating groups can facilitate electrophilic aromatic substitution, while deactivating groups may require more forcing conditions. Halogenated pyrimidines are particularly useful intermediates, as the halogen atoms can be displaced by various nucleophiles or participate in cross-coupling reactions to introduce new substituents. researchgate.net Research has shown that the functionalization of pyrimidine and purine (B94841) into RNA bases can occur in water/ammonia (B1221849) ices through radical substitution reactions. rsc.org

The synthesis of various substituted 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones demonstrates the extensive possibilities for pyrimidine ring functionalization. google.comscispace.com These modifications are crucial for exploring the structure-activity relationships of these compounds.

Below is an interactive table summarizing common pyrimidine ring substitutions:

Position on Pyrimidine RingType of SubstitutionCommon Reagents
C4/C6Nucleophilic Aromatic SubstitutionAmines, Alkoxides, Thiolates
C5Electrophilic Aromatic SubstitutionHalogenating agents (e.g., NBS), Nitrating agents
C4/C6 (from halo-pyrimidine)Cross-coupling Reactions (e.g., Suzuki, Sonogashira)Boronic acids, Alkynes with a Palladium catalyst

Amine Linkage Functionalization and Derivatization

The secondary amine in the this compound scaffold presents a key site for structural modification, allowing for the synthesis of a diverse range of analogues. This functionalization can be broadly categorized into acylation and alkylation reactions, which alter the electronic and steric properties of the molecule, thereby influencing its biological and chemical characteristics.

N-Acylation: The introduction of an acyl group to the secondary amine is a common derivatization strategy. This is typically achieved by reacting the parent compound, often in its ester form (e.g., ethyl 2-(pyrimidin-2-ylamino)propanoate), with an acylating agent such as an acyl chloride or anhydride. The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of the acyl group can range from simple aliphatic chains to complex aromatic or heterocyclic moieties, providing a versatile route to a wide array of derivatives. For instance, the acylation with a substituted benzoyl chloride would yield an N-benzoyl derivative, introducing an aromatic ring system to the molecule. While specific examples for the direct acylation of this compound are not extensively detailed in publicly available literature, the general principles of N-acylation of similar secondary amines are well-established. A patent for related pyrido[2,3-d]pyrimidin-7-ones describes the use of acyl groups, defined as an alkyl or aryl group bonded through a carbonyl, as potential substituents, suggesting the feasibility of such modifications. libretexts.org

N-Alkylation: The introduction of alkyl groups to the amine linkage can be accomplished through reaction with alkyl halides. Similar to acylation, the ester form of the propionic acid is often used to avoid complications with the carboxylic acid functionality. The reaction typically requires a base to deprotonate the secondary amine, enhancing its nucleophilicity towards the alkyl halide. The nature of the alkyl group can be varied to modulate the lipophilicity and steric bulk of the resulting molecule. A patent for substituted 2-amino pyridines mentions "substituted nitrogen" as bearing a C1-C6 alkyl group, indicating that such alkylations are synthetically accessible within this class of compounds. google.com

Derivative Type Reactant 1 (Substrate) Reactant 2 (Reagent) Potential Product Reaction Type
N-AcetylEthyl 2-(pyrimidin-2-ylamino)propanoateAcetyl chlorideEthyl 2-(N-acetyl-pyrimidin-2-ylamino)propanoateAcylation
N-BenzoylEthyl 2-(pyrimidin-2-ylamino)propanoateBenzoyl chlorideEthyl 2-(N-benzoyl-pyrimidin-2-ylamino)propanoateAcylation
N-MethylEthyl 2-(pyrimidin-2-ylamino)propanoateMethyl iodideEthyl 2-(N-methyl-pyrimidin-2-ylamino)propanoateAlkylation
N-BenzylEthyl 2-(pyrimidin-2-ylamino)propanoateBenzyl bromideEthyl 2-(N-benzyl-pyrimidin-2-ylamino)propanoateAlkylation

Chiral Resolution and Enantioselective Synthesis Methods

The propionic acid moiety of this compound contains a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. The separation of these enantiomers (chiral resolution) and the direct synthesis of a single enantiomer (enantioselective synthesis) are crucial for investigating their distinct properties.

Chiral Resolution: The classical and most common method for separating enantiomers is through the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic carboxylic acid with a single, pure enantiomer of a chiral base (a resolving agent). libretexts.orglibretexts.org The resulting salts are diastereomers, which have different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.orglibretexts.org After separation, the individual enantiomers of the acid can be recovered by treatment with a strong acid. Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine, or synthetic chiral amines such as (R)- or (S)-1-phenylethanamine. libretexts.org For basic compounds, chiral acids like tartaric acid and its derivatives are frequently employed. wikipedia.org A patent for related pyrrolo[2,3-d]pyrimidine compounds mentions that resolution of racemic mixtures can be achieved by treating with a specific optical isomer of a disubstituted tartaric acid. While specific examples of the chiral resolution of this compound are not detailed in the reviewed literature, the principles of diastereomeric salt formation are broadly applicable.

Another powerful technique for chiral separation is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). This method allows for the direct separation of enantiomers based on their differential interactions with the chiral environment of the column.

The table below outlines potential chiral resolution strategies for this compound based on established methodologies.

Method Resolving Agent/Stationary Phase Principle Potential Outcome
Diastereomeric Salt Crystallization(R)-1-PhenylethanamineFormation of diastereomeric salts with different solubilities. libretexts.orgSeparation of (R)- and (S)-2-(pyrimidin-2-ylamino)-propionic acid.
Diastereomeric Salt Crystallization(+)-Tartaric acidFormation of diastereomeric salts with different solubilities. wikipedia.orgSeparation of (R)- and (S)-2-(pyrimidin-2-ylamino)-propionic acid.
Chiral HPLCPolysaccharide-based CSP (e.g., cellulose (B213188) or amylose (B160209) derivatives)Differential interaction of enantiomers with the chiral stationary phase.Analytical or preparative separation of enantiomers.

Enantioselective Synthesis: An alternative to resolving a racemic mixture is to directly synthesize a single enantiomer. This approach, known as asymmetric or enantioselective synthesis, often involves the use of chiral catalysts or auxiliaries that direct the reaction to favor the formation of one enantiomer over the other. For the synthesis of chiral amino acids, methods such as asymmetric hydrogenation of a suitable prochiral precursor or the alkylation of a chiral glycine (B1666218) enolate equivalent are common strategies. While the literature provides examples of enantioselective syntheses for various amino acids, specific protocols for the direct enantioselective synthesis of this compound are not prominently reported.

Advanced Spectroscopic and Spectrometric Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-(Pyrimidin-2-ylamino)-propionic Acid Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the carbon-hydrogen framework and the identification of neighboring atoms.

In the ¹H NMR spectrum of a 2-(pyridin-2-yl) pyrimidine (B1678525) derivative, specific chemical shifts (δ) are observed for the protons in different parts of the molecule. For instance, a singlet appearing at δ 13.61 ppm can be attributed to the carboxylic acid proton, while a triplet at δ 9.56 ppm may correspond to a proton on the pyrimidine ring. mdpi.com Aromatic protons typically appear in the region of δ 7.20-9.40 ppm, with their specific shifts and coupling patterns providing information about their relative positions on the pyridine (B92270) and pyrimidine rings. mdpi.com Protons of the propionic acid moiety would also exhibit characteristic signals.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. In a derivative, the carbonyl carbon of the carboxylic acid would appear at a downfield chemical shift, typically around δ 165.93 ppm. mdpi.com The carbons of the pyrimidine and pyridine rings would have distinct signals in the aromatic region (approximately δ 120-165 ppm), with their exact positions influenced by the substituents. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a 2-(Pyridin-2-yl) Pyrimidine Derivative mdpi.com
¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆)
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
13.61 (s, 1H)COOH165.93C=O
9.56 (t, J = 5.8 Hz, 1H)Pyrimidine-H163.48Pyrimidine-C
9.41 (s, 2H)Pyrimidine-H162.79Pyrimidine-C
9.24 (s, 1H)Pyridine-H156.89Pyridine-C
8.56 (d, J = 8.2 Hz, 1H)Pyridine-H156.73Pyridine-C
8.46 (dd, J = 8.2, 2.0 Hz, 1H)Pyridine-H150.48Pyridine-C
7.42–7.30 (m, 4H)Aromatic-H138.86Aromatic-C
7.27 (dt, J = 9.5, 4.1 Hz, 1H)Aromatic-H138.21Aromatic-C
4.55 (d, J = 5.8 Hz, 2H)CH₂128.36Aromatic-C
127.42Aromatic-C
126.96Aromatic-C
126.62Aromatic-C
126.57Aromatic-C
123.80Aromatic-C
42.71CH₂

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. In the context of this compound and its derivatives, MS provides crucial confirmation of the compound's identity and can help in the structural elucidation of unknown analogs.

Upon ionization, the molecule forms a molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺), the mass-to-charge ratio (m/z) of which provides the molecular weight. For instance, a derivative of 2-(pyridin-2-yl) pyrimidine might show a molecular ion peak at an m/z value corresponding to its calculated molecular mass. mdpi.com

The fragmentation of the molecular ion provides a unique fingerprint that is characteristic of the compound's structure. For amino acids, common fragmentation pathways include the loss of water ([M+H - H₂O]⁺) and the loss of carbon monoxide from the dehydrated ion ([M+H - H₂O - CO]⁺). nih.gov In the case of this compound, fragmentation would likely involve the cleavage of the propionic acid side chain. The loss of the carboxyl group (COOH) would result in a fragment with an m/z value 45 units less than the molecular ion. libretexts.orgdocbrown.info Further fragmentation of the pyrimidine and pyridine rings can also occur, providing additional structural information. researchgate.net The study of these fragmentation patterns is essential for confirming the connectivity of the different structural motifs within the molecule.

Table 2: Common Fragment Ions in the Mass Spectrum of Amino Acids nih.gov
Fragment Ion Description
[M+H]⁺Protonated molecular ion
[M+H - H₂O]⁺Loss of a water molecule
[M+H - NH₃]⁺Loss of an ammonia (B1221849) molecule
[M+H - H₂O - CO]⁺Loss of water and carbon monoxide

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a characteristic fingerprint of the compound. For this compound, IR spectroscopy is used to confirm the presence of key functional groups.

The carboxylic acid group exhibits two very characteristic absorptions. A broad band is typically observed in the region of 3300-2500 cm⁻¹, corresponding to the O-H stretching vibration, which is broadened due to hydrogen bonding. docbrown.info The C=O (carbonyl) stretching vibration of the carboxylic acid appears as a strong, sharp peak between 1725 and 1700 cm⁻¹. docbrown.info

The N-H stretching vibration of the secondary amine group in the 2-(pyrimidin-2-ylamino) moiety is expected to show an absorption band in the range of 3500-3300 cm⁻¹. docbrown.info The C-N stretching vibrations of the aliphatic amine will absorb in the 1250-1020 cm⁻¹ region. docbrown.info The aromatic C-H stretching vibrations of the pyrimidine ring will be observed around 3100-3000 cm⁻¹, while the aromatic C=C and C=N stretching vibrations will give rise to several bands in the 1600-1400 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound
Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹) Reference
Carboxylic AcidO-H stretch3300-2500 (broad) docbrown.info
Carboxylic AcidC=O stretch1725-1700 docbrown.info
Secondary AmineN-H stretch3500-3300 docbrown.info
Aromatic RingC-H stretch3100-3000
Aromatic RingC=C and C=N stretch1600-1400
Aliphatic ChainC-H stretch2975-2845 docbrown.info
AmineC-N stretch1250-1020 docbrown.info

X-ray Crystallography for Solid-State Structure Determination and Supramolecular Arrangement

Furthermore, X-ray crystallography elucidates the supramolecular arrangement of molecules in the crystal lattice, which is governed by intermolecular interactions such as hydrogen bonding and π-π stacking. In the crystal structure of a related compound, ethyl 3-[(pyridin-2-yl)amino]propanoate, N-H···N hydrogen bonds form dimers, which are further connected by C-H···π interactions to create a two-dimensional sheet-like structure. researchgate.net Understanding these intermolecular forces is crucial as they can influence the physical properties of the compound, such as its melting point and solubility.

Other Spectroscopic Techniques Applied to this compound Systems

While NMR, MS, and IR are the primary spectroscopic tools, other techniques can provide complementary information. Ultraviolet-Visible (UV-Vis) spectroscopy can be used to study the electronic transitions within the molecule, particularly the π-π* and n-π* transitions of the aromatic pyrimidine and pyridine rings. The formation of charge-transfer complexes with electron acceptors can also be investigated using UV-Vis spectroscopy, providing insights into the electronic properties of the system. researchgate.net

Molecular Interactions and Supramolecular Chemistry

Metal Ion Coordination and Complex Formation Studies of 2-(Pyrimidin-2-ylamino)-propionic Acid Analogues

While specific studies on the metal ion coordination of this compound are not extensively documented, the behavior of analogous structures, particularly those containing pyridine (B92270) and pyrimidine (B1678525) moieties, provides significant insight. Research on related pyridinecarboxylate and pyrimidinophane compounds demonstrates a strong propensity for metal ion binding. researchgate.netnih.gov

Identification of Metal-Binding Sites and Coordination Modes

In analogues of this compound, the primary metal-binding sites are the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group. nih.gov The specific coordination can vary depending on the metal ion and the steric and electronic properties of the ligand.

Common coordination modes observed in similar structures include:

Bidentate Chelation: The ligand can form a stable five- or six-membered ring by coordinating to a metal center through one of the pyrimidine nitrogen atoms and an oxygen atom from the carboxylate group.

Monodentate Coordination: The carboxylate group or a pyrimidine nitrogen may bind to a metal ion without forming a chelate ring.

Bridging Coordination: The ligand can bridge two metal centers, with the pyrimidine and carboxylate groups coordinating to different metal ions.

Gallium(III) complexes with picolinate (B1231196) (pyridine-2-carboxylate) and dipicolinate (pyridine-2,6-dicarboxylate) ligands, for instance, exhibit distorted octahedral geometries where the ligands act as bidentate or tridentate chelating agents. nih.gov

Interactive Table: Common Coordination Modes of Pyridine/Pyrimidine Carboxylate Analogues

Coordination ModeCoordinating AtomsExample Complex Type
Bidentate (N,O-chelation)Pyridine/Pyrimidine-N, Carboxylate-O[M(L)₃]
Tridentate (O,N,O-chelation)Carboxylate-O, Pyridine/Pyrimidine-N, Carboxylate-O[M(L)₂]
BridgingPyrimidine-N to M₁, Carboxylate-O to M₂[M₂L₂(μ-X)₂]

Determination of Stability Constants and Thermodynamic Parameters

The stability of metal complexes with ligands analogous to this compound is influenced by factors such as the nature of the metal ion, the pH of the solution, and the solvent system. Potentiometric titrations and spectrophotometric methods are commonly employed to determine stability constants (log β) and thermodynamic parameters (ΔG, ΔH, and ΔS).

Investigation of Macrochelate Formation and Outer-Sphere Complexation

In systems with multiple binding sites or when multiple ligand molecules are involved, the formation of macrochelates is possible. This involves a single ligand wrapping around a metal ion to occupy multiple coordination sites.

Outer-sphere complexation, where the ligand interacts with a metal complex without displacing the inner-sphere ligands, can also occur. These interactions are typically electrostatic and may involve hydrogen bonding between the aminopyrimidine moiety or the carboxyl group and the ligands of the primary coordination sphere of the metal.

Role of Carboxyl and Pyrimidine N(3) Groups in Metal Ion Binding

The carboxyl group is a key player in metal ion binding due to its ability to deprotonate and form strong coordinate bonds with metal ions. The pyrimidine ring offers additional coordination sites through its nitrogen atoms. While the N(1) atom is adjacent to the amino-propionic acid substituent, the N(3) atom is also a potential binding site, particularly in bridging coordination modes. The involvement of the N(3) nitrogen can lead to the formation of polynuclear complexes. nih.gov

Hydrogen Bonding Networks and Non-covalent Interactions in this compound Systems

The molecular structure of this compound is conducive to the formation of extensive hydrogen bonding networks. The amino group (-NH-) acts as a hydrogen bond donor, while the pyrimidine nitrogen atoms and the carbonyl oxygen of the carboxylic acid are hydrogen bond acceptors. The hydroxyl group of the carboxylic acid can act as both a donor and an acceptor.

Studies on co-crystals of pyrimidine derivatives with other molecules, such as fumaric acid, have shown the formation of robust hydrogen-bonded synthons. researchgate.net For instance, the R²₂(8) graph set motif, a common and stable hydrogen-bonding pattern, is often observed in structures containing carboxylic acids and pyrimidine rings. In this motif, two molecules form a cyclic dimer through two complementary hydrogen bonds.

In the solid state, this compound would be expected to form intermolecular hydrogen bonds, such as N-H···N and O-H···O interactions, leading to the creation of one-, two-, or three-dimensional networks.

Supramolecular Assemblies and Molecular Recognition Phenomena

The directional and specific nature of hydrogen bonding in this compound systems drives the formation of well-defined supramolecular assemblies. These assemblies can range from simple dimers to more complex tapes, sheets, and three-dimensional frameworks. researchgate.net

The ability of the molecule to engage in self-assembly through hydrogen bonding is a form of molecular recognition, where molecules of the same type selectively interact with each other. This can also extend to the recognition of other molecules to form co-crystals or host-guest complexes. The pyrimidine moiety, in particular, is a well-known component in the design of molecules for supramolecular chemistry due to its predictable hydrogen bonding patterns. researchgate.net The combination of the pyrimidine and carboxylic acid functional groups provides a versatile platform for building complex supramolecular architectures.

Design and Synthesis of Co-crystals and Salts

The design of co-crystals and salts of this compound is a strategic approach to modify its physicochemical properties without altering its covalent structure. nih.gov This is achieved by introducing a coformer, a second molecule that interacts with the target compound through non-covalent bonds. The formation of either a co-crystal or a salt is primarily determined by the extent of proton transfer between the acidic and basic components. rsc.org

Design Principles:

The design of multi-component crystalline forms of this compound is guided by the principles of crystal engineering, which leverages the predictability of supramolecular synthons. nih.govacs.org A supramolecular synthon is a structural unit within a crystal in which molecules are held together by non-covalent interactions. For this compound, the most significant synthons arise from the interaction between its carboxylic acid group and the aminopyrimidine moiety.

The interaction between a carboxylic acid and a 2-aminopyrimidine (B69317) can result in the formation of a robust R²₂(8) ring motif, which is a highly predictable and stable supramolecular heterosynthon. acs.orgresearchgate.net This motif is formed through a pair of hydrogen bonds between the carboxylic acid's hydroxyl group and one of the pyrimidine's ring nitrogens, and between the amino group and the carbonyl oxygen of the carboxylic acid. The robustness of this synthon makes it a reliable tool for designing co-crystals of aminopyrimidine derivatives. researchgate.netnih.gov

Beyond the primary R²₂(8) synthon, other recurring patterns, such as the linear heterotetramer (LHT) and heterotrimer (HT), have been observed in crystals of aminopyrimidines with carboxylic acids. rsc.orgacs.org The LHT is reportedly the most dominant among these. rsc.orgacs.org

The formation of a salt versus a co-crystal can often be predicted using the ΔpKa rule . This rule states that if the difference between the pKa of the base (the aminopyrimidine moiety) and the pKa of the acid (the carboxylic acid coformer, or the intrinsic carboxylic acid group in self-assembly) is greater than 3, salt formation is likely. If the ΔpKa is less than 0, a co-crystal is expected. The range between 0 and 3 represents a "gray area" where either a salt or a co-crystal may form. rsc.org

Synthesis of Co-crystals and Salts:

The synthesis of co-crystals and salts of this compound with various coformers can be achieved through several established methods:

Solution Crystallization: This involves dissolving the active compound and the coformer in a suitable solvent and allowing the solvent to evaporate slowly. The choice of solvent is crucial as it can influence the resulting crystalline form.

Grinding: Solid-state grinding of the two components together, sometimes with a small amount of a suitable liquid (liquid-assisted grinding), can induce the formation of co-crystals.

Slurry Crystallization: Stirring a suspension of the components in a solvent in which they are sparingly soluble can lead to the formation of the most stable crystalline form.

The characterization of the resulting solids is typically performed using techniques such as single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), and Fourier-transform infrared (FT-IR) spectroscopy to confirm the formation of a new crystalline phase and to determine the nature of the intermolecular interactions. researchgate.net

Table 1: Common Supramolecular Synthons in Aminopyrimidine-Carboxylic Acid Systems

Synthon Type Description Interacting Groups
R²₂(8) Heterosynthon A cyclic motif formed by two molecules connected by two hydrogen bonds. Carboxylic acid O-H with pyrimidine ring N; Pyrimidine N-H with carboxylic acid C=O.
Linear Heterotetramer (LHT) A linear assembly of four molecules involving alternating acid-pyrimidine interactions. Involves both acid-pyrimidine and pyrimidine-pyrimidine or acid-acid interactions.
Heterotrimer (HT) An assembly of three molecules. Varies depending on the specific molecules and stoichiometry.
Homosynthon (Acid-Acid) A dimer of carboxylic acids. Carboxylic acid O-H with carboxylic acid C=O.

| Homosynthon (Pyrimidine-Pyrimidine) | A dimer of aminopyrimidine molecules. | Pyrimidine N-H with pyrimidine ring N. |

Self-Assembly Principles and Controlled Aggregation

The self-assembly of this compound is dictated by the intricate network of hydrogen bonds and other non-covalent interactions that the molecule can form with itself. The presence of both hydrogen bond donors (the carboxylic acid -OH and the secondary amine N-H) and acceptors (the pyrimidine ring nitrogens and the carbonyl and hydroxyl oxygens of the carboxylic acid) allows for the formation of complex and well-defined supramolecular architectures. nih.govijpsjournal.com

Key Interactions Driving Self-Assembly:

The primary driving force for the self-assembly of this compound is hydrogen bonding. nih.govnih.gov The molecule can form a variety of hydrogen-bonded motifs, leading to different aggregation states.

Intramolecular Hydrogen Bonding: Depending on the conformation of the molecule, an intramolecular hydrogen bond could potentially form between the carboxylic acid proton and a nitrogen atom of the pyrimidine ring, or the secondary amine proton and the carbonyl oxygen.

Intermolecular Hydrogen Bonding: This is the dominant mode of interaction in the solid state. The carboxylic acid groups can form strong O-H···O dimers, a common feature in the solid-state structures of carboxylic acids. researchgate.net The aminopyrimidine moiety can form N-H···N hydrogen bonds, leading to the formation of dimers or chains. researchgate.net

Acid-Pyrimidine Synthon: As in co-crystal formation, the robust acid-aminopyrimidine R²₂(8) heterosynthon can also be a key feature in the self-assembly of the molecule itself, leading to the formation of catemers or other extended networks. researchgate.net

π-π Stacking: The aromatic pyrimidine rings can engage in π-π stacking interactions, which further stabilize the aggregated structures.

Controlled Aggregation:

The controlled aggregation of this compound into specific supramolecular structures is a key aspect of its materials science. By manipulating factors such as solvent, temperature, and concentration, it is possible to direct the self-assembly process towards the formation of desired crystalline polymorphs or other aggregated forms with specific properties.

The understanding of the interplay between the various possible synthons is crucial for controlling the aggregation. For instance, the competition between the formation of a carboxylic acid homodimer and an acid-pyrimidine heterosynthon can be influenced by the steric and electronic environment of the molecule and the crystallization conditions.

The ability of 2-aminopyrimidine derivatives to form strong and directional hydrogen bonds makes them excellent building blocks for the construction of complex supramolecular assemblies. ijpsjournal.com The propionic acid side chain adds another layer of complexity and potential for forming diverse hydrogen-bonded networks.

Table 2: Potential Hydrogen Bonding Sites in this compound

Functional Group Donor/Acceptor Potential Interactions
Carboxylic Acid (-COOH) Donor (O-H), Acceptor (C=O, -OH) O-H···O (acid dimer), O-H···N (acid-pyrimidine), C=O···H-N, C=O···H-O
Secondary Amine (-NH-) Donor (N-H) N-H···N (pyrimidine-pyrimidine), N-H···O (amine-acid)

| Pyrimidine Ring | Acceptor (Ring Nitrogens) | N···H-O (acid-pyrimidine), N···H-N (pyrimidine-pyrimidine) |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2) are employed to determine the most stable three-dimensional structure of a molecule by finding the minimum energy conformation. wikipedia.orgnih.govaps.org DFT is a popular method that balances computational cost and accuracy by approximating the complex many-electron problem, while MP2 improves upon the Hartree-Fock method by including electron correlation effects, which are crucial for describing non-covalent interactions. wikipedia.orgnih.gov

While specific geometry optimization studies for 2-(Pyrimidin-2-ylamino)-propionic acid are not extensively detailed in the available literature, analysis of closely related compounds like ethyl 3-[(pyridin-2-yl)amino]propanoate provides a model for the expected structural parameters. researchgate.net In such studies, the geometry is optimized to find the most stable conformation, and key bond lengths and angles are calculated. For instance, in a related pyrimidine (B1678525) derivative, DFT calculations at the B3LYP/6-311++G(d,p) level were used to optimize the molecular structure. nih.gov This level of theory is widely used for its reliability in predicting the geometries of organic molecules.

Table 1: Illustrative Optimized Geometrical Parameters (based on related structures) (Note: This data is illustrative and based on computational studies of similar molecules, such as pyridine (B92270) and pyrimidine derivatives, to demonstrate the type of information obtained from geometry optimization.)

ParameterBond/AngleTypical Calculated Value (Å/°)
Bond LengthC=O (carboxyl)~1.21
Bond LengthC-O (carboxyl)~1.35
Bond LengthN-H (amino linker)~1.01
Bond LengthC-N (pyrimidine ring)~1.34
Bond AngleO=C-O (carboxyl)~124°
Bond AngleC-N-C (amino linker)~128°

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, characterizing the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. malayajournal.org

For pyrimidine derivatives, FMO analysis helps to understand their electronic structure and reactivity. nih.gov In a study on (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, the HOMO was found to be distributed over the imidazo[1,2-a]pyrimidine (B1208166) moiety, while the LUMO was located on the phenyl and pyrimidine rings, indicating the regions susceptible to nucleophilic and electrophilic attack, respectively. nih.gov The HOMO and LUMO energy values allow for the calculation of various chemical reactivity descriptors.

Table 2: Illustrative Frontier Molecular Orbital Data (based on a related pyrimidine derivative) (Note: Data is adapted from a study on (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine to illustrate the parameters derived from FMO analysis. nih.gov)

ParameterEnergy (eV)
EHOMO (Highest Occupied Molecular Orbital)-5.62
ELUMO (Lowest Unoccupied Molecular Orbital)-1.85
Energy Gap (ΔE = ELUMO - EHOMO)3.77

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on a molecule's surface. libretexts.org It helps identify regions that are rich or poor in electrons, which correspond to sites for nucleophilic and electrophilic attack, respectively. wuxiapptec.com The MEP map is color-coded: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. malayajournal.orgresearchgate.net

For this compound, an MEP analysis would be expected to show significant negative potential (red/yellow) around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrimidine ring. These areas represent the most likely sites for interactions with electrophiles or for forming hydrogen bonds as an acceptor. Conversely, the hydrogen atom of the carboxylic acid and the hydrogen on the secondary amine linker would exhibit a strong positive potential (blue), identifying them as the primary sites for nucleophilic attack or hydrogen bond donation. researchgate.netwuxiapptec.com This analysis is crucial for understanding intermolecular interactions, particularly in biological systems.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. nih.gov The strength of these interactions is quantified by the second-order perturbation energy (E(2)), where a higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. researchgate.net

Molecular Dynamics Simulations and Conformational Studies

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations can model the conformational flexibility of a molecule, its interactions with a solvent, and its binding to larger macromolecules like proteins or membranes. mdpi.commdpi.com These simulations provide insights into the dynamic behavior that is often inaccessible to static computational methods. researchgate.net

While specific MD simulation studies on this compound are not widely published, the methodology has been applied to numerous related systems. For instance, MD simulations have been used to study the behavior of pyrimidine-based inhibitors within the active site of an enzyme, revealing the stability of binding poses and the key intermolecular interactions over time. nih.gov Other studies have used MD to investigate how drug-like molecules interact with and permeate lipid membranes or how they are solubilized by carrier molecules like polymers. mdpi.commdpi.comresearchgate.net Such a study on this compound could reveal its preferred conformations in an aqueous environment and provide a dynamic picture of its interactions with a biological target.

Molecular Docking Studies for Exploring Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnih.gov It is an essential tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions. The results are often ranked using a scoring function that estimates the binding affinity, typically expressed as a binding energy in kcal/mol. mdpi.com

Pyrimidine derivatives are a well-known scaffold in medicinal chemistry, and numerous docking studies have been performed on analogs of this compound. nih.govgoogle.com These compounds are frequently docked into the active sites of protein kinases, where they act as competitive inhibitors. nih.govgoogle.com Docking studies on related pyrido[2,3-d]pyrimidinones have identified key hydrogen bonds and hydrophobic interactions with amino acid residues in the kinase hinge region. mdpi.comresearchgate.net A docking study of this compound into a relevant protein target would likely show the pyrimidine ring forming crucial hydrogen bonds, while the propionic acid moiety could interact with charged or polar residues at the entrance of the active site.

Table 3: Hypothetical Docking Study Results for this compound (Note: This table is illustrative and demonstrates the typical output of a molecular docking study.)

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Protein Kinase (e.g., CDK2)-8.5Leu83Hydrogen Bond (pyrimidine N to backbone NH)
Glu81Hydrogen Bond (amino NH to backbone C=O)
Lys33Ionic/H-Bond (carboxylate to side chain NH3+)

Theoretical Spectroscopic Data Simulation for Characterization Support

Computational methods, particularly DFT, can simulate vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structure. nih.gov By calculating the vibrational frequencies and NMR chemical shifts of a proposed structure, scientists can compare them to the experimental spectra for validation.

For this compound, a theoretical IR spectrum would be expected to show characteristic peaks for the functional groups present. docbrown.info This includes a broad O-H stretching vibration for the hydrogen-bonded carboxylic acid, a sharp C=O stretch, an N-H stretch for the secondary amine, and various C-N and C=C stretching vibrations from the pyrimidine ring. docbrown.info

Similarly, a simulated ¹H NMR spectrum would predict the chemical shifts for each unique proton in the molecule. The carboxylic acid proton would appear far downfield, while the protons on the pyrimidine ring and the aliphatic chain would have distinct signals based on their electronic environment. docbrown.infohmdb.ca The simulated ¹³C NMR spectrum would likewise predict the shifts for each carbon atom. nih.gov

Table 4: Predicted Characteristic Vibrational Frequencies (IR) for this compound (Note: These are typical frequency ranges for the indicated functional groups.)

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
-COOHO-H stretch (broad)3300 - 2500
-CH2-CH-C-H stretch3000 - 2850
-COOHC=O stretch1725 - 1700
Pyrimidine RingC=N, C=C stretch1650 - 1450
-NH-N-H bend1580 - 1520

Applications As Research Tools and Probes in Chemical Biology

Probes for Enzyme Inhibition Studies

Derivatives of the 2-(pyrimidin-2-ylamino)-propionic acid scaffold have been instrumental in the development of probes for studying enzyme inhibition. The pyrimidine (B1678525) core is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to interact with the active sites of various enzymes. By modifying the propionic acid side chain and substituting the pyrimidine ring, researchers have been able to create potent and selective inhibitors for a range of enzymatic targets.

Cyclin-Dependent Kinase (CDK) Inhibitors for Cellular Process Research

The 2-anilinopyrimidine scaffold, a core component of this compound, is a well-established pharmacophore in the design of Cyclin-Dependent Kinase (CDK) inhibitors. Dysregulation of CDKs is a hallmark of cancer, making selective CDK inhibitors invaluable tools for studying the cell cycle and as potential therapeutic agents.

A series of 2-anilinopyrimidine derivatives have been synthesized and shown to possess significant CDK inhibitory activity. For instance, compounds incorporating this scaffold have demonstrated potent inhibition of CDK7, CDK8, and CDK9. Specifically, certain derivatives have exhibited IC50 values as low as 0.479 µM for CDK7, 0.716 µM for CDK8, and a highly potent 0.059 µM for CDK9. These inhibitors serve as crucial research tools to dissect the specific roles of these transcriptional CDKs in cancer biology.

Furthermore, the versatility of the 2-anilinopyrimidine structure has been exploited to create dual-target inhibitors. By integrating pharmacophores known to inhibit Histone Deacetylases (HDACs) into the 2-anilino-4-triazolpyrimidine framework, researchers have developed compounds that act as both CDK4 and HDAC inhibitors. This dual-inhibition strategy is a powerful approach to enhance cytotoxic effects in cancer cells and to study the interplay between cell cycle regulation and epigenetic modifications.

The development of these pyrimidine-based CDK inhibitors underscores the importance of the this compound scaffold in generating molecular probes to investigate fundamental cellular processes such as cell cycle progression and transcription.

Table 1: Examples of 2-Anilinopyrimidine Derivatives as CDK Inhibitors

Compound Type Target CDK(s) Potency (IC50) Reference
2-Anilinopyrimidine Derivative CDK7 0.479 µM nih.gov
2-Anilinopyrimidine Derivative CDK8 0.716 µM nih.gov
2-Anilinopyrimidine Derivative CDK9 0.059 µM nih.gov
2-Anilino-4-triazolpyrimidine CDK4 8.50 - 62.04 nM mdpi.com

Modulators of Other Enzymes (e.g., Dihydroorotate Dehydrogenase, Tryptophan Hydroxylase-1)

The utility of the pyrimidine scaffold extends beyond CDK inhibition. Derivatives of this compound have been explored as modulators of other key enzymes, demonstrating the broad applicability of this chemical motif in developing research tools for diverse biological pathways.

Dihydroorotate Dehydrogenase (DHODH) Inhibitors: DHODH is a critical enzyme in the de novo pyrimidine biosynthetic pathway and a target for immunosuppressive and anti-proliferative therapies. Structure-activity relationship studies have revealed that the pyrimidine ring is a key structural feature for DHODH inhibition. For significant activity, the intact amide and imide groups of the pyrimidine ring, along with a 6-carboxylic acid, are required. This highlights the potential of pyrimidine-propionic acid derivatives as scaffolds for developing novel DHODH inhibitors to study pyrimidine metabolism and its role in disease.

Tryptophan Hydroxylase-1 (TPH1) Modulators: TPH1 is the rate-limiting enzyme in the synthesis of peripheral serotonin, a neurotransmitter with diverse physiological roles. Inhibitors of TPH1 are valuable tools for investigating the function of the peripheral serotonergic system. Research into spirocyclic proline-based TPH1 inhibitors has identified potent compounds that incorporate a pyrimidine moiety. These inhibitors have demonstrated robust reduction of intestinal serotonin levels in preclinical models, underscoring the importance of the pyrimidine structure in achieving potent TPH1 inhibition. The development of such compounds provides researchers with the means to probe the physiological and pathological roles of peripheral serotonin.

Table 2: Pyrimidine Derivatives as Modulators of DHODH and TPH1

Enzyme Target Key Structural Features of Pyrimidine Inhibitors Research Application Reference(s)
Dihydroorotate Dehydrogenase (DHODH) Intact amide and imide groups, 6-carboxylic acid Studying de novo pyrimidine biosynthesis bohrium.com
Tryptophan Hydroxylase-1 (TPH1) Incorporated into spirocyclic proline-based scaffolds Investigating the peripheral serotonergic system nih.gov

Ligands for Receptor Binding Investigations

The chemical framework of this compound is also amenable to the design of ligands for studying receptor-ligand interactions. By modifying the scaffold to mimic the binding motifs of endogenous ligands, researchers can develop selective agonists or antagonists to probe the function and signaling pathways of various receptors.

Integrin αvβ3-Targeted Ligands for Cell Adhesion Research

Integrin αvβ3 plays a crucial role in cell adhesion, migration, and angiogenesis, making it a key target in cancer and other diseases. The development of ligands that specifically target this integrin is essential for understanding its biological functions and for therapeutic development. A novel class of ligand-mimetic β3 integrin antagonists has been synthesized, incorporating a pyrimidine moiety that is closely related to the this compound structure.

Specifically, the compound 3-[2-(Pyrimidin-2-ylamino)-ethyl]-cyclobutanecarboxylic acid methyl ester has been synthesized as part of a library of cyclobutane-based β3 integrin antagonists. This line of research demonstrates the successful incorporation of the pyrimidinylamino group into a scaffold designed to target the Arg-Gly-Asp (RGD) binding site of integrins. These synthetic ligands are valuable tools for investigating the conformational changes and signaling events associated with integrin activation and for exploring the therapeutic potential of integrin antagonism in cancer and other proliferative diseases.

Table 3: Pyrimidine-Based Ligand for Integrin αvβ3

Compound Target Receptor Application Reference
3-[2-(Pyrimidin-2-ylamino)-ethyl]-cyclobutanecarboxylic acid methyl ester Integrin αvβ3 Cell adhesion research, development of integrin antagonists nih.gov

Ligands for Central AMPA Receptors in Neurobiological Studies

α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are the primary mediators of fast excitatory neurotransmission in the central nervous system and are implicated in synaptic plasticity, learning, and memory. The development of ligands that modulate AMPA receptor activity is of great interest for neurobiological research and for the treatment of neurological and psychiatric disorders.

The pyrimidine scaffold has emerged as a promising core structure for the development of allosteric modulators of AMPA receptors. Researchers have synthesized and studied a series of bis(pyrimidines) as potent AMPA receptor modulators. These dimeric molecules are designed to interact with the U-shaped allosteric binding site of the AMPA receptor. One such compound, 2-methyl-4-(4-((2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)oxy)phenoxy)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine , has demonstrated the ability to potentiate kainate-induced currents by up to 77% at picomolar to micromolar concentrations.

The successful development of these bis(pyrimidine) modulators highlights the potential of the pyrimidine core, as found in this compound, to serve as a foundational element in the design of novel ligands for probing the intricate mechanisms of AMPA receptor function in the brain.

Table 4: Bis(pyrimidine) Derivative as an AMPA Receptor Modulator

Compound Receptor Target Mechanism of Action Application Reference
2-methyl-4-(4-((2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)oxy)phenoxy)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine AMPA Receptor Positive Allosteric Modulator Neurobiological studies of synaptic transmission

Development of Fluorescent and Radiometric Probes for Biological Imaging Research

The structural features of this compound make it an attractive scaffold for the development of probes for biological imaging. The pyrimidine ring can be functionalized to incorporate fluorophores or radiolabels, enabling the visualization and tracking of biological processes in real-time.

Fluorescent Probes: The design of fluorescent probes is a cornerstone of modern cell biology, allowing for the visualization of specific molecules and events within living cells. The pyrimidine core can be incorporated into larger molecular structures that exhibit fluorescence. The electronic properties of the pyrimidine ring can be modulated through chemical modifications, which in turn can influence the fluorescence properties of the attached fluorophore. This principle can be exploited to create "turn-on" or "turn-off" fluorescent probes that signal the presence of a specific analyte or a change in the cellular environment. While specific fluorescent probes directly derived from this compound are not extensively documented, the general principles of probe design, such as Photoinduced Electron Transfer (PeT) and spirocyclization, can be applied to this scaffold. The amino and carboxylic acid groups of the parent compound provide convenient handles for the attachment of fluorophores and targeting moieties.

Radiometric Probes: Radiolabeled molecules are essential tools in nuclear medicine and preclinical research for non-invasive imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The this compound scaffold can be labeled with radionuclides to create probes for imaging specific biological targets in vivo. The choice of radionuclide depends on the imaging modality and the biological half-life of the target. For example, isotopes such as fluorine-18 (¹⁸F) for PET or technetium-99m (⁹⁹ᵐTc) for SPECT can be incorporated into derivatives of this compound. The development of such radiolabeled probes would enable the non-invasive study of the biodistribution and target engagement of drugs based on this scaffold, providing valuable information for drug development and diagnostics.

Table 5: Potential of this compound in Probe Development

Probe Type Design Principle Potential Application
Fluorescent Incorporation of a fluorophore and a recognition moiety; modulation of fluorescence via PeT or other mechanisms. Real-time imaging of enzyme activity or receptor binding in living cells.
Radiometric Labeling with a radionuclide (e.g., ¹⁸F, ⁹⁹ᵐTc). In vivo imaging of target distribution and drug-target interaction using PET or SPECT.

Conjugation with Fluorescent Dyes for Optical Imaging

While direct conjugation of this compound with fluorescent dyes for optical imaging is not extensively documented in publicly available research, the pyrimidine scaffold is a known component in the design of fluorescent probes. For instance, pyrimidine-based sensors have been synthesized for the detection of specific bacteria, where the fluorescence intensity is enhanced in the presence of the target organism nih.gov. The development of two-photon fluorescent probes based on pyrimidine 2-isothiocyanate further highlights the utility of the pyrimidine core in creating sophisticated imaging agents rsc.org. These probes can be effectively conjugated with biomolecules like transferrin for targeted delivery and bioimaging in cancer cells rsc.org. The general principle involves linking a fluorophore to a molecule that can selectively bind to a biological target, and the amino acid moiety of this compound would be a suitable linker for such conjugations. The synthesis of fluorescent nucleoside analogs, which incorporate modified pyrimidine moieties, demonstrates that relatively small chemical modifications can significantly enhance the spectral properties of these compounds, making them useful for studying cellular metabolism nih.gov.

Radiosynthesis of PET Imaging Agents

The pyrimidine moiety is a key structural element in the development of radiolabeled compounds for Positron Emission Tomography (PET) imaging. Although direct radiosynthesis using this compound as the primary precursor is not explicitly detailed, related structures have been successfully labeled and evaluated. For example, researchers have prepared an 18F-labeled PET tracer for imaging AMPA receptors which features a pyrimidin-2-yl group nih.gov. The synthesis involved a multi-step process to introduce the fluorine-18 isotope onto a precursor molecule that was subsequently coupled to a pyrimidin-2-yl containing fragment nih.gov. This demonstrates the chemical feasibility of incorporating the pyrimidin-2-yl structure into complex PET tracers. Radiolabeled amino acids are a significant class of PET tracers due to their increased uptake in tumor cells, and the development of 18F-labeled amino acid analogs is an active area of research researchgate.net. The synthesis of these tracers often involves the preparation of suitable precursors that can undergo nucleophilic substitution with the 18F-fluoride ion researchgate.net. Given its amino acid-like structure, this compound could potentially serve as a scaffold for the development of novel amino acid-based PET tracers.

Building Blocks in the Synthesis of Complex Bioactive Scaffolds for Medicinal Chemistry Research

The pyrimidine ring is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. Consequently, compounds containing a pyrimidine moiety are frequently investigated for a wide range of pharmacological activities nih.govresearchgate.netnih.gov. The pyrrolo[2,3-d]pyrimidine scaffold, which can be synthesized from pyrimidine precursors, is found in numerous clinical drugs and exhibits diverse biological effects, including antitumor, anti-inflammatory, and antibacterial properties nih.govnih.govrsc.org.

While specific examples detailing the use of this compound as a direct building block are not prevalent in the surveyed literature, its structure is emblematic of the types of fragments used in the construction of more complex bioactive molecules. The 2-aminopyrimidine (B69317) unit is a common feature in many kinase inhibitors and other targeted therapies. The propionic acid side chain provides a versatile point of attachment for further chemical modifications, allowing for the exploration of structure-activity relationships. The general synthetic utility of arylpropionic acids in developing compounds with anticancer and anti-inflammatory properties is well-documented, further suggesting the potential of this compound as a valuable starting material in drug discovery programs nih.govresearchgate.net.

Chiral Molecular Tools for Enantiopure Compound Preparation and Absolute Configuration Determination

The propionic acid moiety in this compound introduces a chiral center, making the compound exist as a pair of enantiomers. The separation of such racemic mixtures, known as chiral resolution, is a critical process in the development of pharmaceuticals, as often only one enantiomer possesses the desired therapeutic activity while the other may be inactive or even cause adverse effects wikipedia.org.

Common methods for chiral resolution of acidic compounds like 2-arylpropionic acids involve the formation of diastereomeric salts with a chiral base wikipedia.org. These diastereomers, having different physical properties, can then be separated by techniques such as crystallization or chromatography. While a specific protocol for the chiral resolution of this compound is not detailed in the available literature, the general principles applied to other 2-arylpropionic acids would be applicable nih.gov.

Furthermore, once separated, chiral molecules can themselves be used as tools in asymmetric synthesis to induce stereoselectivity in chemical reactions mdpi.comnih.gov. The determination of the absolute configuration of a chiral molecule is a crucial step. While X-ray crystallography is the definitive method, spectroscopic techniques combined with computational methods are also powerful tools for this purpose mdpi.com. Although there are no specific reports on the use of this compound for determining the absolute configuration of other molecules, its own enantiopure forms, once characterized, could potentially be used as chiral solvating agents or derivatizing agents for this purpose.

Future Research Directions in 2 Pyrimidin 2 Ylamino Propionic Acid Systems

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research in the synthesis of 2-(pyrimidin-2-ylamino)-propionic acid and its analogues will likely focus on several key areas:

Catalytic C-N Cross-Coupling Reactions: While traditional methods for the synthesis of aminopyrimidines exist, there is a continuous drive to develop more versatile and sustainable catalytic systems. Research will likely focus on the use of earth-abundant metal catalysts (e.g., iron, copper) to replace precious metals like palladium. Furthermore, the development of ligands that can promote these couplings under milder conditions and with a broader substrate scope will be crucial.

Flow Chemistry: The transition from batch to continuous flow synthesis offers numerous advantages, including improved safety, scalability, and reproducibility. Future efforts will likely involve the design of flow reactors for the multi-step synthesis of this compound derivatives, potentially integrating purification steps for a more streamlined process.

Biocatalysis: The use of enzymes to catalyze specific synthetic transformations offers unparalleled selectivity and sustainability. Researchers may explore the use of engineered enzymes, such as aminotransferases or hydrolases, to construct the chiral center of the propionic acid moiety or to facilitate the key C-N bond formation.

A hypothetical comparison of synthetic methodologies is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for this compound

MethodologyAdvantagesDisadvantagesPotential Future Improvements
Traditional Condensation Well-established, simple reagentsOften requires harsh conditions, may produce significant wasteDevelopment of milder reaction conditions and greener solvents
Palladium-catalyzed Cross-Coupling High efficiency and broad scopeCost and toxicity of palladium, ligand sensitivityUse of earth-abundant metal catalysts, development of more robust ligands
Flow Chemistry Enhanced safety, scalability, and controlHigh initial setup cost, potential for cloggingIntegration of in-line purification and analysis
Biocatalysis High selectivity, mild conditions, sustainableLimited enzyme stability and substrate scopeEnzyme engineering to broaden applicability and improve robustness

Advanced Characterization Techniques for Dynamic Interaction Analysis

Understanding the non-covalent interactions that govern the behavior of this compound in various environments is critical for its application. Future research will leverage advanced characterization techniques to probe these dynamic interactions in real-time and with high resolution:

Advanced NMR Spectroscopy: Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Diffusion-Ordered Spectroscopy (DOSY) will continue to be vital for elucidating solution-state conformations and aggregation behavior. Future advancements may include the use of hyperpolarization techniques to enhance sensitivity and enable the study of very dilute samples.

Isothermal Titration Calorimetry (ITC): ITC provides a direct measurement of the thermodynamics of binding events. This will be invaluable for quantifying the interactions of this compound with biological targets or other molecules in supramolecular assemblies.

Single-Molecule Techniques: Techniques like Atomic Force Microscopy (AFM) and single-molecule fluorescence spectroscopy can provide unprecedented insights into the interactions of individual molecules. These methods could be used to directly observe the binding and unbinding events of this compound with its partners.

Design and Fabrication of Multi-component Supramolecular Architectures

The ability of this compound to participate in hydrogen bonding and other non-covalent interactions makes it an excellent building block for supramolecular chemistry. Future research will focus on creating complex, functional, multi-component architectures:

Self-Assembled Gels and Materials: By modifying the structure of this compound, researchers can tune its self-assembly properties to form hydrogels or organogels. These materials could have applications in drug delivery, tissue engineering, and environmental remediation.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atoms in the pyrimidine (B1678525) ring and the carboxylate group of the propionic acid moiety are excellent coordination sites for metal ions. This allows for the construction of highly ordered and porous MOFs and coordination polymers with potential applications in gas storage, separation, and catalysis.

Responsive Supramolecular Systems: By incorporating photo- or chemo-responsive units into the design, it will be possible to create "smart" supramolecular systems that can be controlled by external stimuli. For example, a photoswitch could be used to trigger the assembly or disassembly of a supramolecular structure.

Integrated Computational and Experimental Approaches for Deeper Mechanistic Elucidation

The synergy between computational modeling and experimental work is a powerful tool for understanding complex chemical systems. Future research will increasingly rely on this integrated approach:

Density Functional Theory (DFT) Calculations: DFT will be used to predict the geometries, electronic structures, and spectroscopic properties of this compound and its complexes. This can help to rationalize experimental observations and guide the design of new molecules with desired properties.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound interacts with its environment over time. This is particularly useful for studying the formation of supramolecular assemblies and the binding of the molecule to biological targets.

Machine Learning and Artificial Intelligence: AI and machine learning algorithms can be trained on large datasets of experimental and computational data to predict the properties and activities of new this compound derivatives. This can accelerate the discovery of new functional molecules.

Development of Highly Specific Chemical Biology Tools for Targeted Biological Pathway Interrogation

The structural similarity of this compound to endogenous molecules makes it an attractive scaffold for the development of chemical biology tools. Future research in this area will focus on creating highly specific probes to investigate biological pathways:

Affinity-Based Probes: By attaching a reporter tag (e.g., a fluorophore or a biotin) to the this compound scaffold, researchers can create probes to identify and study its protein binding partners within a cell.

Photo-crosslinking Probes: Incorporating a photo-activatable cross-linking group will allow for the covalent capture of interacting proteins upon irradiation with light. This is a powerful technique for identifying transient or weak interactions.

Inhibitor Design: Based on a detailed understanding of its interactions with specific enzymes or receptors, this compound can be further optimized to create potent and selective inhibitors. These inhibitors can then be used to dissect the roles of specific proteins in cellular signaling pathways.

A summary of potential chemical biology tools is provided in Table 2.

Table 2: Chemical Biology Tools Based on this compound

Tool TypeFunctionPotential Application
Affinity-Based Probe Identify and visualize binding partnersTarget identification and validation
Photo-crosslinking Probe Covalently capture interacting moleculesMapping protein-protein interaction networks
Selective Inhibitor Modulate the activity of a specific proteinDissecting biological pathways, therapeutic development

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